Cas no 58267-95-1 ((E)-3-(5-Phenylthiophen-2-yl)acrylic acid)

(E)-3-(5-Phenylthiophen-2-yl)acrylic acid 化学的及び物理的性質
名前と識別子
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- (E)-3-(5-Phenylthiophen-2-yl)acrylic acid
- (E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid
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- インチ: InChI=1S/C13H10O2S/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)/b9-7+
- InChIKey: UMDVSCUPOVDRQE-VQHVLOKHSA-N
- SMILES: C1=CC=C(C=C1)C2=CC=C(/C=C/C(=O)O)S2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
(E)-3-(5-Phenylthiophen-2-yl)acrylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E975240-25mg |
(E)-3-(5-Phenylthiophen-2-yl)acrylic Acid |
58267-95-1 | 25mg |
$ 50.00 | 2022-06-05 | ||
TRC | E975240-50mg |
(E)-3-(5-Phenylthiophen-2-yl)acrylic Acid |
58267-95-1 | 50mg |
$ 70.00 | 2022-06-05 | ||
TRC | E975240-250mg |
(E)-3-(5-Phenylthiophen-2-yl)acrylic Acid |
58267-95-1 | 250mg |
$ 230.00 | 2022-06-05 | ||
Enamine | EN300-722320-0.25g |
(2E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid |
58267-95-1 | 95% | 0.25g |
$92.0 | 2023-05-29 | |
Enamine | EN300-722320-0.1g |
(2E)-3-(5-phenylthiophen-2-yl)prop-2-enoic acid |
58267-95-1 | 95% | 0.1g |
$66.0 | 2023-05-29 | |
Aaron | AR00ETNZ-1g |
(E)-3-(5-Phenylthiophen-2-yl)acrylic acid |
58267-95-1 | 95% | 1g |
$387.00 | 2025-01-24 | |
1PlusChem | 1P00ETFN-500mg |
(E)-3-(5-phenylthiophen-2-yl)acrylic acid |
58267-95-1 | 95% | 500mg |
$270.00 | 2023-12-16 | |
1PlusChem | 1P00ETFN-2.5g |
(E)-3-(5-phenylthiophen-2-yl)acrylic acid |
58267-95-1 | 95% | 2.5g |
$684.00 | 2023-12-16 | |
1PlusChem | 1P00ETFN-10g |
(E)-3-(5-phenylthiophen-2-yl)acrylic acid |
58267-95-1 | 95% | 10g |
$1277.00 | 2025-02-27 | |
Aaron | AR00ETNZ-500mg |
(E)-3-(5-phenylthiophen-2-yl)acrylic acid |
58267-95-1 | 95% | 500mg |
$266.00 | 2023-12-13 |
(E)-3-(5-Phenylthiophen-2-yl)acrylic acid 関連文献
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
(E)-3-(5-Phenylthiophen-2-yl)acrylic acidに関する追加情報
Introduction to (E)-3-(5-Phenylthiophen-2-yl)acrylic Acid and Its Significance in Modern Chemical Biology
Compound with the CAS number 58267-95-1, specifically identified as (E)-3-(5-Phenylthiophen-2-yl)acrylic acid, represents a fascinating molecule with substantial implications in the realm of chemical biology. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in pharmaceutical research, material science, and various biochemical pathways. The intricate interplay of its molecular components not only underscores its versatility but also highlights its significance in advancing our understanding of molecular interactions at the atomic and subatomic levels.
The molecular structure of (E)-3-(5-Phenylthiophen-2-yl)acrylic acid encompasses a phenylthiophene core, which is a well-documented scaffold in medicinal chemistry. This core is functionalized with an acrylic acid moiety, introducing reactivity that can be exploited for various synthetic applications. The presence of the phenylthiophene ring imparts specific electronic and steric properties, making this compound a candidate for designing molecules with tailored biological activities. Such characteristics are particularly valuable in the development of novel therapeutic agents targeting complex diseases.
In recent years, there has been a surge in research focusing on heterocyclic compounds, including phenylthiophenes, due to their diverse pharmacological profiles. Studies have demonstrated that these structures can modulate a wide range of biological processes, from enzyme inhibition to receptor binding. The acrylic acid component further enhances this potential by providing a site for chemical modifications, enabling the synthesis of derivatives with enhanced bioavailability and specificity. This dual functionality makes (E)-3-(5-Phenylthiophen-2-yl)acrylic acid a versatile building block for drug discovery initiatives.
One of the most compelling aspects of this compound is its role in exploring new therapeutic modalities. Current research indicates that phenylthiophene derivatives exhibit promising activity against various pathological conditions, including inflammation, neurodegeneration, and cancer. The acrylic acid moiety allows for further functionalization, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules. For instance, esterification or amidation of the acrylic acid group can alter solubility and metabolic stability, crucial factors in drug formulation.
The synthesis of (E)-3-(5-Phenylthiophen-2-yl)acrylic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the phenylthiophene ring efficiently. These methods not only improve yield but also minimize unwanted byproducts, ensuring high purity essential for biological studies. The synthesis pathway exemplifies the synergy between organic chemistry and medicinal chemistry, facilitating the rapid development of novel compounds with therapeutic potential.
The biological activity of this compound has been preliminarily explored through in vitro assays. Initial studies suggest that it interacts with specific biomolecules, potentially modulating signaling pathways relevant to disease mechanisms. For example, its ability to inhibit certain enzymes or interfere with protein-protein interactions could make it a valuable tool in understanding disease pathogenesis. Furthermore, its structural features may allow it to cross cell membranes efficiently, enhancing its bioavailability—a critical factor for effective drug delivery.
The role of computational chemistry in studying (E)-3-(5-Phenylthiophen-2-yl)acrylic acid cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound might interact with biological targets at an atomic level. These predictions are invaluable for guiding experimental design and optimizing lead compounds before they enter more costly and time-consuming phases of drug development. By leveraging computational tools alongside traditional experimental approaches, scientists can accelerate the discovery process significantly.
In conclusion, compound CAS number 58267-95-1, known as (E)-3-(5-Phenylthiophen-2-yl)acrylic acid, stands as a testament to the innovative spirit driving modern chemical biology research. Its unique structure offers a rich foundation for exploring new therapeutic strategies across multiple disease areas. As our understanding of molecular interactions deepens and synthetic methodologies advance further along their trajectory toward precision chemistry—this compound will undoubtedly continue playing an instrumental role in shaping future treatments aimed at improving human health.
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